12-O-Deacetylscalarafuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C25H38O2 |
|---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
(5aS,5bR,7aS,11aS,11bR,13R,13aS)-5b,8,8,11a,13a-pentamethyl-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydrophenanthro[2,1-e][2]benzofuran-13-ol |
InChI |
InChI=1S/C25H38O2/c1-22(2)10-6-11-23(3)18(22)9-12-24(4)19-8-7-16-14-27-15-17(16)25(19,5)21(26)13-20(23)24/h14-15,18-21,26H,6-13H2,1-5H3/t18-,19-,20+,21+,23-,24-,25+/m0/s1 |
InChI Key |
UDGNYLDZHGKWLT-XTKXXMFCSA-N |
SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=COC=C54)C)O)C)C)C |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H]([C@]4([C@H]2CCC5=COC=C54)C)O)(CCCC3(C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(C4(C3CCC5=COC=C54)C)O)C)C)C |
Synonyms |
12-O-deacetylscalarafuran |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of 12 O Deacetylscalarafuran
Spectroscopic Methods in the Determination of 12-O-Deacetylscalarafuran Structure
The foundational step in characterizing any new chemical entity is the determination of its planar structure and molecular formula. For this compound, this was achieved through a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of protons within the molecule.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in this process. d-nb.info Techniques such as 1H-1H Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide crucial long-range connectivity information between protons and carbons, allowing for the assembly of the complete carbon framework. mdpi.com For instance, in related scalarane compounds, HMBC correlations have been used to confirm the attachment of various functional groups to specific carbon atoms. mdpi.com
The chemical shifts (δ) in both 1H and 13C NMR spectra offer insights into the electronic environment of each nucleus. For example, the chemical shifts of carbons bearing hydroxyl or acetate (B1210297) groups are typically found at lower fields. mdpi.com The multiplicity of proton signals (e.g., singlet, doublet, triplet) and the coupling constants (J values) provide information about the number of neighboring protons and their dihedral angles, which is vital for stereochemical assignments. acs.org
Table 1: Representative NMR Data for a Scalarane Skeleton
Note: This table represents typical chemical shifts for a generic scalarane framework and is for illustrative purposes. Actual values for this compound would require specific experimental data.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 1 | 34.4 | 1.50 (m) |
| 5 | 50.2 | 1.85 (m) |
| 9 | 53.1 | 2.10 (m) |
| 10 | 41.8 | - |
| 12 | 70-80 | 4.50-5.00 (m) |
| 14 | 45.6 | 2.30 (m) |
| 21 | 21.3 | 0.95 (s) |
| 22 | 65.1 | 3.60 (d, 12.0) |
| 23 | 16.5 | 0.88 (s) |
Data compiled from representative scalarane sesterterpenoids. mdpi.comrsc.org
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rfi.ac.uk High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula by matching the observed mass to a unique combination of atoms. chromatographyonline.com
In the analysis of this compound, HRMS would be employed to obtain the precise mass of the molecular ion. This information, combined with the analysis of isotopic peak patterns, helps to confirm the number of carbon, hydrogen, and oxygen atoms in the molecule. chromatographyonline.comsavemyexams.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing the loss of specific neutral fragments, which correspond to different parts of the molecule. wikipedia.orgmiamioh.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. youtube.com Different functional groups absorb infrared radiation at characteristic frequencies. For this compound, the presence of a hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The furan (B31954) ring would exhibit characteristic C-O and C=C stretching vibrations. The absence of a strong carbonyl (C=O) absorption around 1735 cm⁻¹, which would be present in its acetylated precursor, confirms the "deacetyl" nature of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. youtube.com The furan moiety in this compound is a key chromophore that would be expected to show absorption in the UV region. The position and intensity of the absorption maximum (λmax) can provide clues about the substitution pattern of the furan ring. youtube.com
Biosynthetic Pathways Towards 12 O Deacetylscalarafuran
Proposed Biogenetic Route of Scalarane Sesterterpenoids
The biosynthesis of scalarane sesterterpenoids, including 12-O-deacetylscalarafuran, is believed to follow a pathway common to all terpenoids, beginning with simple isoprenoid precursors and proceeding through a series of complex cyclization and modification reactions.
Isoprenoid Pathway Precursors
All terpenoids are constructed from two fundamental five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized in organisms through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is typically active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids of plants and some microorganisms. researchgate.net
Through a series of head-to-tail condensation reactions catalyzed by prenyltransferases, these C5 units are assembled into linear prenyl diphosphate chains of varying lengths. For the formation of sesterterpenoids (C25), three molecules of IPP and one molecule of DMAPP are condensed to form geranylfarnesyl diphosphate (GFPP). This C25 precursor is the substrate for the subsequent cyclization reactions that define the scalarane skeleton.
Key Cyclization Events in Scalarane Formation
The formation of the characteristic tetracyclic or pentacyclic ring system of scalarane sesterterpenoids from the linear GFPP precursor is a remarkable feat of enzymatic catalysis. While the specific enzymes from a native scalarane-producing organism are yet to be fully characterized, experimental evidence provides a strong model for this process. It has been demonstrated that squalene-hopene cyclase (SHC), an enzyme typically involved in triterpene biosynthesis, can catalyze the cyclization of geranylfarnesol (B1233315) (the alcohol form of GFPP) into scalarenol, a tetracyclic scalarane intermediate. nih.gov
This transformation suggests that a dedicated sesterterpene cyclase initiates a cationic cyclization cascade of GFPP. The proposed mechanism involves an initial protonation or ionization event that triggers a series of intramolecular additions, ultimately leading to the formation of the fused six-membered rings of the scalarane core. nih.govnih.gov The resulting carbocation intermediates are then stabilized and the reaction is terminated, often by deprotonation or capture by a water molecule, to yield the initial cyclized product. nih.gov From this common intermediate, a variety of scalarane derivatives can be generated through subsequent modifications. nih.govmdpi.com
Enzymatic Mechanisms in the Biosynthesis of this compound
The conversion of the initial cyclized scalarane skeleton into the specifically functionalized this compound requires the action of several classes of enzymes that introduce specific chemical moieties and stereochemistry.
Terpene Synthases and Cyclases
As discussed, the key cyclization step is catalyzed by a terpene synthase, or more specifically, a sesterterpene cyclase. nih.gov These enzymes are responsible for generating the vast structural diversity of terpenoids by controlling the complex carbocation-based cyclization and rearrangement cascades. mdpi.com The active site of the cyclase provides a template that folds the flexible GFPP precursor into a specific conformation, guiding the cyclization reaction towards the formation of the scalarane skeleton. nih.gov While a bacterial triterpene synthase has been shown to produce scalarane-type sesterterpenes, the native enzyme in marine sponges is likely a specialized sesterterpene synthase. nih.gov
Post-Cyclization Modification Enzymes (e.g., Oxidoreductases, Transferases)
Following the initial cyclization, the scalarane scaffold undergoes a series of tailoring reactions to yield the final product, this compound. These modifications are catalyzed by a suite of enzymes, primarily oxidoreductases and transferases.
Oxidoreductases , particularly cytochrome P450 monooxygenases (CYP450s), are prime candidates for introducing hydroxyl groups and other oxidative modifications to the scalarane core. nih.gov These enzymes are well-known for their role in the functionalization of a wide variety of natural products. nih.govnih.govmdpi.com In the biosynthesis of this compound, CYP450s are likely responsible for the hydroxylation at the C-12 position and the formation of the furan (B31954) ring.
Transferases are enzymes that catalyze the transfer of a functional group from a donor molecule to an acceptor. While this compound itself lacks groups that would be added by common transferases like glycosyltransferases or methyltransferases, the name of the parent compound, scalarafuran, and its derivatives often imply the action of acetyltransferases. The "deacetyl" prefix in this compound indicates that a related natural product likely possesses an acetyl group at the C-12 oxygen, which would be installed by an acetyltransferase. The absence of this group in this compound suggests either a biosynthetic pathway that does not include this acetylation step or the action of an esterase to remove a previously added acetyl group.
Genetic Basis and Engineering of this compound Biosynthesis (if applicable)
The genes encoding the biosynthetic pathway for a specific natural product are often clustered together in the genome of the producing organism, forming a biosynthetic gene cluster (BGC). nih.gov The identification and characterization of the BGC for this compound would provide definitive proof of the biosynthetic pathway and open the door for metabolic engineering.
To date, the biosynthetic gene clusters for scalaranes have not been sufficiently discovered. nih.govmdpi.com The challenges in culturing marine sponges and their associated symbionts have hindered the genetic investigation of these pathways. escholarship.org However, advances in metagenomic sequencing of sponge holobionts (the sponge and its associated microbial community) are beginning to uncover the genetic blueprints for the production of a wide array of marine natural products. nih.govresearchgate.net It is highly probable that scalaranes are synthesized by microorganisms that live in symbiosis with the sponge. nih.govmdpi.com
The discovery of the this compound BGC would allow for its heterologous expression in a more amenable host organism, such as E. coli or yeast. This would enable the sustainable production of this and related compounds for further research and development, bypassing the need for collection from the marine environment. Furthermore, understanding the function of each enzyme in the pathway would allow for combinatorial biosynthesis, where genes are mixed and matched to create novel scalarane analogs with potentially improved or novel biological activities. rsc.org
Identification of Gene Clusters Involved in Scalarane Production
The biosynthesis of sesterterpenoids, including scalaranes, begins with the C25 isoprenoid precursor, geranylfarnesyl pyrophosphate (GFPP). The genetic instructions for the enzymes that convert this linear precursor into the complex polycyclic scalarane scaffold are encoded in biosynthetic gene clusters. mdpi.com Fungi, particularly from the genus Aspergillus, have been identified as prolific producers of sesterterpenoids.
The identification of these gene clusters typically relies on genome mining strategies. Researchers search fungal genomes for sequences homologous to known terpene synthase genes. Fungal sesterterpene synthases are often large, bifunctional enzymes possessing both a prenyltransferase (PT) domain, which synthesizes GFPP, and a terpene synthase (TS) domain, which catalyzes the intricate cyclization cascade to form the sesterterpene backbone. mdpi.comnih.gov These are referred to as PTTSs. mdpi.comnih.gov
Once a candidate PTTS gene is located, the surrounding genomic region is analyzed to identify other genes that may be involved in the biosynthetic pathway. These co-localized genes frequently encode tailoring enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, which perform subsequent oxidative modifications to the initial hydrocarbon skeleton. mdpi.com For instance, studies on Aspergillus terreus have revealed BGCs responsible for producing a variety of secondary metabolites, and this organism is a known source of scalarane-type compounds. The regulation of these clusters is also complex, sometimes involving enzymes like histone deacetylases that can influence the expression of secondary metabolite genes. nih.gov
The presence of a complete BGC, including a sesterterpene synthase and a suite of potential modifying enzymes, provides strong evidence for the production of complex sesterterpenoids. The specific combination of these enzymes within a cluster dictates the final structure of the natural product, such as this compound.
Heterologous Expression for Biosynthetic Pathway Elucidation
Pinpointing the precise function of each gene within a putative scalarane BGC is achieved through heterologous expression. mdpi.com This powerful technique involves transferring the gene or the entire cluster from the native producing organism, which may be difficult to cultivate or genetically manipulate, into a well-characterized host organism. Common hosts for fungal BGCs include Aspergillus oryzae and the yeast Saccharomyces cerevisiae. mdpi.com
The process begins with the expression of the sesterterpene synthase gene alone in the heterologous host. By feeding the host with the necessary precursors, researchers can observe the product of the cyclization reaction, thereby identifying the fundamental carbon skeleton produced by the synthase.
To elucidate the subsequent steps of the pathway, the tailoring enzymes from the BGC are co-expressed with the synthase. By introducing P450s one by one, for example, scientists can observe the specific hydroxylations, oxidations, or ring formations each enzyme catalyzes. The formation of the furan ring characteristic of scalarafuran and its derivatives is a critical step catalyzed by a specific P450 monooxygenase. nih.govnih.gov
For a compound like this compound, the biosynthetic pathway would involve:
Cyclization of GFPP by a specific scalarane sesterterpene synthase.
A series of oxidative modifications to the scalarane scaffold by one or more P450s, including the formation of the furan ring.
A final deacetylation step at the C-12 position. This reaction would be catalyzed by a specific esterase or deacetylase, an enzyme type known to be involved in the maturation of other complex fungal metabolites. nih.gov
Through this systematic, step-wise reconstruction of the biosynthetic pathway in a controlled genetic background, the precise sequence of enzymatic reactions and the function of each gene involved in the synthesis of this compound can be unequivocally determined.
Chemical Synthesis of 12 O Deacetylscalarafuran and Its Analogues
Total Synthesis Approaches to the Core Scalarane Skeleton.researchgate.netmdpi.comnih.govuv.es
The total synthesis of the scalarane core is a formidable challenge due to its complex polycyclic framework and multiple stereocenters. mdpi.comnih.gov Synthetic efforts have primarily focused on the construction of the tetracyclic or pentacyclic ring system, often employing strategies that allow for the late-stage introduction of key functional groups.
Retrosynthetic Analysis of Scalarane Framework.researchgate.netmdpi.com
A common retrosynthetic strategy for the scalarane framework, particularly for C-12 functionalized derivatives, begins with disconnecting the D-ring. researchgate.netmdpi.com This approach often utilizes a readily available chiral starting material, such as (-)-sclareol, to establish the initial stereochemistry of the A/B ring system. mdpi.com
A representative retrosynthetic analysis for a C-12 functionalized scalarane is depicted below:
Figure 1: Retrosynthetic Scheme for a C-12 Functionalized Scalarane Framework. researchgate.netmdpi.com
This analysis highlights key disconnections that simplify the complex tetracyclic structure into more manageable building blocks. The strategy relies on the formation of the C and D rings in the later stages of the synthesis.
Key Synthetic Transformations and Methodologies.mdpi.comnih.govwikipedia.orgorganic-chemistry.org
The construction of the scalarane skeleton relies on a toolbox of powerful chemical reactions. Some of the key transformations employed include:
Diels-Alder Reaction: This pericyclic reaction is a powerful tool for the construction of the six-membered C-ring of the scalarane core. nih.govwikipedia.orgorganic-chemistry.org It allows for the formation of multiple carbon-carbon bonds in a single step with a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org The reaction typically involves a diene and a dienophile, which are carefully chosen to provide the desired substitution pattern on the newly formed ring. organic-chemistry.org
Intramolecular Michael Addition: This reaction is crucial for the formation of the D-ring in some synthetic approaches. mdpi.com It involves the conjugate addition of an enolate to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of a new ring.
Intramolecular Aldol (B89426) Condensation: Following a Michael addition, an intramolecular aldol condensation can be used to complete the formation of a new ring system. mdpi.comnih.gov This reaction involves the formation of an enolate which then attacks a carbonyl group within the same molecule.
Cyclization Reactions: Various other cyclization strategies have been explored to construct the polycyclic scalarane framework. uniroma1.it These can be catalyzed by transition metals or promoted by acids, and they offer alternative pathways to the desired ring system. uniroma1.it
Semisynthesis and Derivatization Strategies for 12-O-Deacetylscalarafuran Analogues.nih.govacs.orgnih.gov
Given the structural complexity of the scalarane skeleton, semisynthesis starting from naturally abundant precursors is an attractive and often more practical approach to generate analogues of this compound. nih.govacs.orgnih.gov Heteronemin, a readily available scalarane sesterterpenoid, has been extensively used as a starting material for the preparation of a wide range of derivatives. nih.govnih.gov
Modification of Specific Functional Groups.acs.orgnih.gov
The modification of existing functional groups on the scalarane skeleton is a common strategy to create novel analogues. Key positions for modification include C-12 and C-16. uv.es For instance, the hydroxyl group at C-12 is a prime target for derivatization.
Table 1: Examples of Semisynthetic Modifications of Scalarane Sesterterpenoids
| Starting Material | Reagents and Conditions | Modified Position(s) | Resulting Analogue(s) | Reference |
| Heteronemin | Methanolic solution | C-16, C-25 | 16-O-methylsesterstatin 4, 16-deacetoxy-25-methoxy-17,24-dihydroheteronemin | acs.orgnih.gov |
| Heteronemin | Not specified | C-16, C-25 | 17,24-dihydroheteronemin, 16,25-deacetoxy-17,24-dihydroheteronemin | nih.gov |
These modifications can lead to changes in the biological activity profile of the parent molecule.
Generation of Novel Structural Analogues.nih.govnih.gov
Semisynthesis allows for the generation of novel structural analogues that may not be accessible through total synthesis. By leveraging the existing complex scaffold of a natural product like heteronemin, chemists can introduce a variety of structural changes. nih.govnih.gov These changes can include the introduction of new functional groups, alteration of stereochemistry at specific centers, or modification of the ring system itself.
Stereocontrolled Synthetic Methods in Scalarane Sesterterpenoid Chemistry.wikipedia.orgslideshare.netyoutube.comresearchgate.net
The presence of multiple stereocenters in the scalarane framework necessitates the use of stereocontrolled synthetic methods to ensure the formation of the desired stereoisomer. youtube.comresearchgate.net
Chiral Auxiliaries: One common strategy to control stereochemistry is the use of chiral auxiliaries. wikipedia.orgslideshare.net A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgslideshare.net After the desired transformation, the auxiliary is removed.
Substrate Control: In many cases, the inherent chirality of the starting material or a key intermediate can be used to control the stereochemistry of subsequent reactions. This is known as substrate control.
Stereoselective Reactions: The use of stereoselective reactions, such as the Diels-Alder reaction, is fundamental to the stereocontrolled synthesis of scalaranes. wikipedia.orgorganic-chemistry.org These reactions preferentially form one stereoisomer over others.
The development of efficient and stereoselective synthetic routes is crucial for accessing sufficient quantities of this compound and its analogues for detailed biological evaluation.
Asymmetric Synthesis Techniques
The asymmetric synthesis of the complex tetracyclic sesterterpenoid, this compound, and its analogues, presents a significant challenge to synthetic organic chemists. The core structure of these molecules features a dense array of stereocenters, making the development of stereoselective synthetic routes a critical endeavor. While a direct total synthesis of this compound has not been extensively reported, the synthesis of closely related scalaranic sesterterpenoids provides a blueprint for potential asymmetric strategies. A common and effective approach to imbue chirality into the synthetic intermediates is to utilize a chiral starting material from the "chiral pool."
A prominent example is the use of (-)-sclareol, a readily available and naturally occurring chiral diterpene. The synthesis of 16-deacetoxy-12-epi-scalarafuranacetate (B1258656), an analogue of this compound, commences from (-)-sclareol, thereby establishing the initial stereochemistry which is then carried through the synthetic sequence. nih.gov This strategy leverages the inherent chirality of the starting material to control the absolute stereochemistry of the final product.
The key steps in a representative synthesis starting from (-)-sclareol involve a series of transformations to construct the tetracyclic core of the scalaranes. These often include oxidative degradation of the sclareol (B1681606) side chain, followed by the construction of the C and D rings. For instance, the synthesis of a C-12 functionalized scalaranic sesterterpenoid, 17-oxo-20-norscalaran-12α,19-O-lactone, also utilizes (-)-sclareol as the chiral precursor. nih.gov This approach underscores the importance of a chiral pool starting material in establishing the stereochemical foundation of the molecule.
In a broader context, asymmetric synthesis of complex terpenes can also be achieved through catalyst-controlled processes. For example, the enantioselective synthesis of other sesterterpenes, such as ophiobolins, has been accomplished using programmed radical cascades where a chiral catalyst influences the stereochemical outcome of key bond-forming reactions. nih.govnih.gov While not directly applied to scalarafurans, these methods represent a powerful alternative to the chiral pool approach and could potentially be adapted for the asymmetric synthesis of this compound.
Table 1: Key Asymmetric Synthesis Approaches for Scalaranes and Related Sesterterpenoids
| Approach | Starting Material/Catalyst | Key Feature | Target Analogue/Class | Reference |
| Chiral Pool Synthesis | (-)-Sclareol | Utilizes inherent chirality of a natural product. | 16-deacetoxy-12-epi-scalarafuranacetate | nih.gov |
| Chiral Pool Synthesis | (-)-Sclareol | Introduction of C-12 functionality from a chiral precursor. | 17-oxo-20-norscalaran-12α,19-O-lactone | nih.gov |
| Catalyst-Controlled Radical Cascade | Chiral Thiol Catalyst | Overrides inherent diastereoselectivity in a radical cyclization. | (-)-6-epi-Ophiobolin N | nih.govnih.gov |
Diastereoselective and Enantioselective Approaches
The construction of the scalarafuran skeleton necessitates precise control over the relative stereochemistry of multiple chiral centers, making diastereoselective reactions paramount. In the synthesis of scalaranes from (-)-sclareol, several key steps are designed to proceed with high diastereoselectivity, guided by the existing stereocenters of the intermediates.
One of the significant challenges in the synthesis of this compound and its analogues is the stereoselective functionalization of the C-12 position. nih.gov The stereochemical outcome of reactions at this position is crucial for the biological activity of many scalaranes. In the synthesis of 17-oxo-20-norscalaran-12α,19-O-lactone, the introduction of the hydroxyl group at C-12 is a critical diastereoselective step. The stereochemistry of the final lactone was unequivocally confirmed by X-ray monocrystal diffraction studies, highlighting the successful control of diastereoselectivity. nih.gov
Furthermore, the formation of the furan (B31954) ring, a characteristic feature of scalarafurans, must also be accomplished with stereocontrol. While specific details for this compound are not available, the synthesis of 16-deacetoxy-12-epi-scalarafuranacetate demonstrates the construction of the furan moiety. nih.gov The "epi" designation at C-12 in this analogue indicates a different stereochemical configuration compared to other naturally occurring scalaranes, emphasizing the importance and challenge of controlling the stereochemistry at this center.
Enantioselective approaches, which establish a specific enantiomer from an achiral or racemic precursor, often rely on chiral catalysts or reagents. In the broader field of terpene synthesis, enantioselective radical cyclizations have been employed to construct complex polycyclic systems. For instance, in the synthesis of (-)-6-epi-ophiobolin N, a small-molecule thiol catalyst was used to override the inherent diastereoselectivity of a reductive radical cascade, leading to the desired enantiomer. nih.govnih.gov This type of enantioselective control, where a catalyst dictates the stereochemical pathway, represents a frontier in the synthesis of complex natural products and could be a viable strategy for a de novo synthesis of this compound.
Table 2: Examples of Diastereoselective and Enantioselective Steps in Sesterterpenoid Synthesis
| Reaction Type | Key Transformation | Stereochemical Control | Compound Class/Analogue | Reference |
| Diastereoselective Functionalization | Introduction of C-12 hydroxyl group | Substrate-controlled diastereoselectivity | Scalaranic Sesterterpenoid | nih.gov |
| Diastereoselective Cyclization | Formation of the furan ring | Control of stereochemistry at C-12 | 16-deacetoxy-12-epi-scalarafuranacetate | nih.gov |
| Enantioselective Radical Cascade | 8-endo/5-exo-cascade cyclization | Catalyst-controlled enantioselectivity | Ophiobolin Sesterterpene | nih.govnih.gov |
Biological Activities and Mechanistic Investigations of 12 O Deacetylscalarafuran
In Vitro Antiproliferative and Cytotoxic Activities of 12-O-Deacetylscalarafuran
The primary biological activity reported for this compound is its cytotoxic effect against cancer cells. This compound belongs to the broader class of scalarane sesterterpenoids, many of which have been identified as possessing cytotoxic capabilities against various tumor cell lines. nih.govmdpi.comacgpubs.org
Initial bioassay-monitored studies identified this compound as a cytotoxic metabolite. acs.org It was isolated, along with two other new sesterterpenes, from a marine sponge of the genus Spongia, collected from Toyama Bay in the Japan Sea. acs.org
The cytotoxic activity of this compound was evaluated against the HeLa (human cervical cancer) cell line. In these in vitro tests, the compound demonstrated inhibitory effects on the growth of these cancer cells. acs.org The potency of this cytotoxic activity was quantified by its IC₅₀ value, which is the concentration required to inhibit the growth of 50% of the cell population. nih.gov For this compound, the reported IC₅₀ value against HeLa cells is 19.5 μg/mL. acs.orgnih.gov
| Compound | Cell Line | Activity | IC₅₀ (μg/mL) | Source |
|---|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | Cytotoxic | 19.5 | acs.org |
Detailed mechanistic studies concerning the ability of this compound to modulate the cell cycle or induce apoptosis are not available in the reviewed scientific literature. While its cytotoxic activity against HeLa cells has been established, the specific molecular pathways leading to cell death, such as cell cycle arrest at specific checkpoints or the activation of apoptotic cascades, have not been reported. acs.org
There is no available research data to indicate that this compound inhibits specific cellular pathways such as the Vascular Endothelial Growth Factor A (VEGF-A) or the c-Met receptor pathway.
In Vitro Antimicrobial and Antifungal Efficacy of this compound
While other scalarane sesterterpenoids isolated from marine sponges have demonstrated antimicrobial and antifungal activities, specific studies on the efficacy of this compound against pathogenic microorganisms have not been reported in the available literature. uv.esacs.org
There is no available data detailing the spectrum of antimicrobial or antifungal activity of this compound against specific pathogenic bacteria or fungi.
The mechanism by which this compound might inhibit microbial growth has not been investigated or reported.
Other Noteworthy Biological Activities of this compound (e.g., Anti-inflammatory, Enzyme Inhibition)
There are no specific studies in the available scientific literature that detail the anti-inflammatory or enzyme-inhibiting properties of this compound. While the general class of scalarane sesterterpenoids, isolated from marine sponges of the genera Spongia, Hyrtios, and Dactylospongia, has been reported to possess anti-inflammatory capabilities, these findings have not been specifically attributed to this compound. acs.orgrsc.orgacgpubs.orgnih.govnih.gov
For context, studies on other related scalarane compounds have shown activities such as the inhibition of inflammatory mediators like superoxide (B77818) anions, elastase, and nitric oxide. nih.govnih.gov The potential for enzyme inhibition is a common mechanism for such effects; for example, the anti-inflammatory compound manoalide, a sesterterpenoid from a marine sponge, is known to irreversibly inhibit the enzyme phospholipase A2. rsc.org However, no such enzymatic targets have been identified for this compound.
Table 1: Summary of Biological Activity Data for this compound
| Activity Type | Finding | Source |
|---|---|---|
| Anti-inflammatory | No data available | N/A |
Molecular Targets and Pathway Perturbations
The molecular targets of this compound and its effects on cellular signaling pathways have not been documented in the reviewed scientific research. Elucidating molecular targets is crucial for understanding a compound's mechanism of action. teachmephysiology.com For instance, a study on the related scalarane, 12-epi-scalaradial, identified that it could inhibit the phosphorylation of Akt, a key component of the EGFR signaling pathway, suggesting a specific pathway perturbation. nih.gov Unfortunately, similar mechanistic studies for this compound have not been published.
Table 2: Data on Molecular and Pathway Interactions for this compound
| Interaction Type | Specific Target/Pathway | Finding |
|---|---|---|
| Molecular Target | Not Applicable | No data available |
Receptor Binding and Modulation Studies
There is no available information from receptor binding assays or modulation studies for this compound. Such studies are fundamental in pharmacology to determine if a compound interacts with specific cell receptors to elicit a biological response. Without these studies, it is unknown whether this compound acts via a receptor-mediated mechanism.
Structure Activity Relationship Sar Studies of 12 O Deacetylscalarafuran and Its Derivatives
Elucidation of Key Structural Features for Biological Efficacy of 12-O-Deacetylscalarafuran Analogues
SAR studies on scalaranes have highlighted that the biological activities are often linked to the oxygenated functionalities within the molecule. buu.ac.th The arrangement and type of these functional groups, in conjunction with the core steroid-like ring system, are critical determinants of efficacy.
The presence and position of hydroxyl groups and the integrity of the furan (B31954) or related heterocyclic ring (Ring E) are paramount for the biological activity of scalarafuran analogues. Early research postulated that oxygenated functionalities in the vicinity of the furan moiety are responsible for the chemotherapeutic properties of scalaranes. buu.ac.th This has been consistently supported by subsequent findings. For instance, the presence of a free hydroxyl group at the C-12 position has been identified as a contributor to cytotoxic activity. researchgate.net
The furan ring itself is a key feature. Modifications to this ring or its surrounding substituents can lead to significant changes in activity. Studies on various scalaranes have shown that the functional groups around C-19 and C-20, which are adjacent to the furan ring, may contribute significantly to their biological effects. buu.ac.th The furan moiety is part of a broader butenolide or furan-containing system in many active scalaranes, which is often essential for cytotoxicity. nih.gov
| Compound/Feature | Biological Activity Context | Research Finding | Citation |
| Oxygenated Functionalities | General Chemotherapeutic Activity | Functionalities surrounding the furan/furanol moiety are postulated to be responsible for biological activities. | buu.ac.th |
| C-12 Hydroxyl Group | Cytotoxicity | The presence of a free hydroxyl function at C-12 was justified as a reason for potent activity. | researchgate.net |
| Furan/Furanol Moiety | General Biological Activity | The oxygenated functionalities in the vicinity of the furan moiety are suggested to contribute to the chemotherapeutic properties. | buu.ac.th |
| Butenolide Ring | Cytotoxicity | The butenolide ring, a common feature in related active compounds, is often crucial for activity. | nih.gov |
The tetracarbocyclic sesterterpene core, known as the scalarane skeleton, provides the rigid framework upon which the active functional groups are displayed. buu.ac.thuni-muenchen.de This scaffold orients the crucial substituents in a specific three-dimensional arrangement, which is necessary for interaction with biological targets. The complex, polycyclic framework with its multiple chiral centers is a defining characteristic of this class of compounds. mdpi.com
Research on antitubercular scalaranes has proposed that three main regions of the molecule influence its activity:
Region A: The substituted groups located above C-19/C-18 and the furan moiety. buu.ac.th
Region B: The functionalities in the vicinity of C-16 and the right-hand side of ring D. buu.ac.th
Region C: The substituted groups on C-12. buu.ac.th
This regional analysis underscores that while individual functional groups are important, their spatial orientation as dictated by the sesterterpene core is equally critical for biological efficacy. The rigidity and conformation of this core structure can affect how well the active moieties bind to their target sites. buu.ac.th For example, a less rigid furanol moiety could potentially distort the orientation of a nearby acetoxy group, leading to decreased activity. buu.ac.th
Influence of Functional Group Modifications on Potency and Selectivity
Systematic modification of the functional groups on the this compound scaffold allows for a detailed examination of their contribution to potency and selectivity. nih.gov
Acetylation and deacetylation are key post-translational modifications that regulate gene expression and other cellular processes by altering protein structure and function. nih.govwikipedia.org In the context of scalaranes, the acetylation state of hydroxyl groups is a critical determinant of biological activity. buu.ac.th The process involves the transfer of an acetyl group to a molecule, which can neutralize positive charges and alter steric and electronic properties. wikipedia.org
The presence or absence of an acetyl group at specific positions can dramatically alter cytotoxicity. For example, studies comparing 16-acetoxy derivatives of scalarafuran have shown stereospecific effects. A 16-α-acetoxy derivative exhibited potent growth inhibition against several cancer cell lines, while the corresponding 16-β-acetoxy derivative showed lower cytotoxicity. mdpi.com This highlights that not only the presence of the acetyl group but also its stereochemical orientation is crucial.
Deacetylation, the removal of an acetyl group, can also modulate activity. wikipedia.org In some cases, the free hydroxyl group resulting from deacetylation is essential for activity. researchgate.net The compound this compound, by definition, lacks an acetyl group at the C-12 position, and SAR studies often involve comparing its activity to its acetylated counterpart, scalarafuran, or other acetylated analogues to probe the importance of this specific functional group. buu.ac.thmdpi.com
| Modification | Position | Effect on Cytotoxicity | Research Finding | Citation |
| Acetoxylation | C-16α | High Potency | Reported to inhibit P388, A549, HT-29, and MEL-28 cancer cell lines with GI₅₀ values of 1.0 μg/mL. | mdpi.com |
| Acetoxylation | C-16β | Lower Potency | Exhibited lower cytotoxicity against the same cell lines with GI₅₀ values in the range of 2.5 to 10.0 μg/mL. | mdpi.com |
| Deacetylation | C-12 | Potentially Increased Potency | A free hydroxyl group at C-12 was associated with strong activity in some analogues. | researchgate.net |
Beyond acetylation, the introduction of other substituents can fine-tune the potency and selectivity of scalarafuran analogues. nih.gov The nature of the substituent—its size, electronic properties (electron-donating or -withdrawing), and hydrogen-bonding capacity—influences how the molecule interacts with its biological target. mdpi.comnih.gov
For instance, in a series of antitubercular scalaranes, a 16β-acetoxy group was found to be positively related to activity. buu.ac.th In another case, a compound lacking an acetoxy group still showed strong activity, which was attributed to the α-orientation of a formyl group on C-18. buu.ac.th This demonstrates that the electronic and steric effects of different substituents can sometimes compensate for one another to maintain or enhance biological activity. The goal of these modifications is to optimize the interaction with a specific biological target, thereby increasing the desired therapeutic effect while potentially reducing off-target interactions. nih.gov
Computational Approaches in SAR Analysis of this compound Analogues
Computational methods are increasingly used to complement experimental SAR studies. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling, a key computational technique, aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.org
For complex natural products like scalaranes, computational approaches can provide valuable insights. These methods can include:
Molecular Docking: Simulating the binding of a ligand (the scalarafuran analogue) to the active site of a target protein. This can help predict binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build 3D models that relate the steric and electrostatic fields of molecules to their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.
Pharmacophore Modeling: Identifying the specific 3D arrangement of functional groups (the pharmacophore) that is essential for biological activity. This model can then be used to screen virtual libraries for other compounds that fit the pharmacophore and are therefore likely to be active.
While specific, extensive computational SAR studies on this compound itself are not widely published, the principles of these methods are broadly applicable. For example, spectroscopic methods combined with computational analysis, such as the modified Mosher's method, have been used to determine the absolute configuration of asymmetric centers in related sesterterpenes, which is a critical piece of structural information for any SAR analysis. mdpi.com These computational tools allow researchers to rationalize observed SAR data and make more informed decisions in the design of future analogues. nih.gov
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific 3D-QSAR studies on this compound for anticancer activity are not extensively documented in publicly available literature, the methodology has been applied to the scalarane class of sesterterpenes for other biological activities, providing a framework for future research.
A notable study conducted 2D-QSAR and Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, on a series of 14 natural and chemically-derived scalaranes to understand their antitubercular activity. mdpi.com This research highlighted that the antitubercular activity of scalaranes could be influenced by the presence of oxygenated functionalities. mdpi.com Such findings suggest that similar computational approaches could be invaluable in elucidating the structural requirements for the anticancer activity of this compound and its derivatives.
The development of a robust QSAR model for the anticancer activity of these compounds would involve:
Data Set Selection: A series of this compound analogues with experimentally determined cytotoxic activities against specific cancer cell lines would be required.
Descriptor Calculation: Various molecular descriptors, including electronic, steric, and hydrophobic parameters, would be calculated for each analogue.
Model Development and Validation: Statistical methods, such as multiple linear regression or partial least squares, would be used to build the QSAR model. The predictive power of the model would then be rigorously validated.
Such a validated QSAR model could predict the anticancer activity of novel, untested derivatives, thereby guiding the synthesis of more potent and selective compounds.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a specific protein target. nih.gov These techniques provide insights into the molecular interactions that govern the biological activity of a compound.
In the context of this compound and its anticancer potential, molecular docking studies can help identify potential protein targets and elucidate the binding mode. A study involving molecular docking of 15 scalarane sesterterpenes against two key proteins of SARS-CoV-2, the main protease and Nsp15 endoribonuclease, demonstrated that these compounds can fit into the binding cavities of these proteins and form stable interactions. nih.gov Although this study was not focused on cancer, it underscores the ability of the scalarane skeleton to interact with protein targets.
More directly relevant to oncology, a molecular docking analysis of a scalarane sesterterpenoid isolated from a marine sponge revealed its binding affinity to the N-terminal ATP-binding pocket of Hsp90, a crucial protein involved in cancer cell survival and proliferation. nih.gov The study showed that the compound exhibited a strong binding affinity, even more potent than a known Hsp90 inhibitor. nih.gov This suggests that Hsp90 could be a potential target for this compound and its derivatives.
The following table presents the docking scores of selected scalarane sesterterpenes against a cancer-related protein target, Hsp90.
| Compound | Protein Target | Docking Score (kcal/mol) | Inhibition Constant (nM) |
|---|---|---|---|
| Scalarane Sesterterpenoid 1 | Hsp90 | - | 9.67 |
| 17-AAG (standard inhibitor) | Hsp90 | - | 10830 |
MD simulations can further refine the docking results by providing a dynamic view of the ligand-protein complex over time, assessing the stability of the interactions and the conformational changes that may occur. These computational approaches are instrumental in the rational design of more effective anticancer agents based on the this compound scaffold.
Preclinical Pharmacological Investigations of 12 O Deacetylscalarafuran
In Vitro Pharmacological Profiling: Data Awaited
In vitro pharmacological profiling is a cornerstone of early-stage drug discovery, providing crucial insights into a compound's potential. mdpi.comrsc.orgmdpi.com This typically involves a battery of tests to determine how the compound interacts with cells and biological systems.
Assessment of Cellular Uptake and Distribution in Model Systems: No Specific Data Available
The process by which a compound enters cells and where it localizes are fundamental questions in pharmacology. nih.govethernet.edu.et Mechanisms such as endocytosis, including clathrin-mediated and caveolae-mediated pathways, as well as passive diffusion, govern the cellular entry of molecules. nih.govsemanticscholar.org The physicochemical properties of a compound, including its size, charge, and hydrophobicity, significantly influence its uptake mechanism. nih.gov However, specific studies detailing the cellular uptake and distribution of 12-O-deacetylscalarafuran in any model system have not been identified in the public domain.
In Vivo Efficacy Studies in Animal Models: Research Landscape is Bare
Following promising in vitro results, in vivo studies in animal models are essential to evaluate a compound's efficacy and its effects within a whole organism. researchgate.netdntb.gov.ua These models are designed to mimic human diseases and provide a more complex biological system for testing. wikipedia.org
Disease Model Selection and Evaluation of Therapeutic Efficacy: Cytotoxicity Suggests a Path Forward
Initial bioactivity screenings have indicated that this compound exhibits cytotoxic effects. Specifically, it has shown activity against HeLa (cervical cancer) cells, with one study reporting an IC₅₀ value of 5.3 µg/mL. nih.gov This anti-cancer potential has been noted in other scientific literature as well. mdpi.com
This cytotoxic profile suggests that appropriate in vivo models would likely include xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.goveuropa.eufrontiersin.org Patient-derived xenografts (PDXs) are increasingly used to better recapitulate the heterogeneity of human tumors. cmfri.org.innih.gov Alternatively, for investigating anti-inflammatory properties, which are common for sesterterpenoids, models of inflammation would be relevant. pharmacomedicale.org However, no specific in vivo efficacy studies for this compound in any disease model, including cancer xenografts or infection models, have been reported.
Biomarker Identification and Pharmacodynamic Endpoints in Animal Studies: A Future Endeavor
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a drug is engaging its target and having a biological effect in vivo. mdpi.com These biomarkers can range from changes in protein expression or enzyme activity to imaging-based readouts. They are essential for establishing proof-of-concept and guiding dose selection in clinical trials. Given the absence of in vivo studies for this compound, no specific biomarkers or pharmacodynamic endpoints have been identified or evaluated for this compound.
Ecological Roles and Chemical Communication of 12 O Deacetylscalarafuran
Role of 12-O-Deacetylscalarafuran in Marine Chemical Ecology
The chemical ecology of marine sponges is largely defined by the production of a diverse array of secondary metabolites. These compounds are not metabolic byproducts but rather sophisticated tools for survival in competitive benthic ecosystems mdpi.comnih.gov. Scalarane sesterterpenoids, including this compound isolated from sponges of the genus Spongia, are a significant component of this chemical arsenal (B13267) uv.escmfri.org.in. Their primary ecological function is believed to be as a chemical defense, influencing interactions with predators, competitors, and fouling organisms uv.esnih.gov.
Anti-Predation and Anti-Fouling Activities
Sessile, soft-bodied organisms like sponges are particularly vulnerable to predation and surface fouling. Consequently, they have evolved potent chemical defenses mdpi.complos.org. Scalarane sesterterpenoids are well-recognized for their antifeedant properties, deterring consumption by potential predators such as fish and nudibranchs uv.esnih.govnih.gov. For instance, the related compound 12-deacetoxyscalaradial, isolated from the sponge Cacospongia mollior, demonstrated significant antifeedant activity against fish nih.govresearchgate.net. This deterrent capability is a critical survival mechanism, allowing sponges to thrive in predator-rich environments like coral reefs researchgate.net.
In addition to deterring predators, preventing the settlement and growth of fouling organisms (biofouling) is crucial for maintaining the sponge's surface integrity and filter-feeding efficiency. Certain scalarane sesterterpenoids have demonstrated notable antifouling activity, inhibiting the larval settlement of organisms like barnacles nih.govgoogle.commdpi.com. A scalarane isolated from Carteriospongia foliascens, for example, showed strong activity against the larvae of the barnacle Balanus amphitrite google.com. It is highly probable that this compound contributes to the antifouling defense of its source sponge.
Table 1: Documented Anti-Predation and Anti-Fouling Activities of Scalarane Sesterterpenoids
| Compound Name | Source Organism(s) | Activity Type | Target Organism(s) | Reference(s) |
| 12-Deacetoxyscalaradial | Cacospongia mollior | Antifeedant | Fish (Carassius carassius) | nih.gov |
| 12-Deacetyl-12,18-diepi-scalaradial | Spongia idia | Antifeedant | Not specified | uv.es |
| Carteriofenone D | Carteriospongia foliascens | Antifouling | Barnacle (Balanus amphitrite) | google.com |
| Various Scalaranes | Spongia sp., Lendenfeldia sp. | Antifeedant, Antifouling | General | nih.govmdpi.com |
Defensive Mechanisms and Allelopathy in Sponge-Associated Ecosystems
In the crowded benthic environment, competition for space is a major ecological driver. Sponges employ their chemical arsenal not only against predators but also against competitors, a phenomenon known as allelopathy bohrium.comresearchgate.netfrontiersin.org.
Chemical Defense Against Microorganisms and Macroorganisms
The role of scalarane sesterterpenoids as a defense against macroorganisms (predators) is well-established through their antifeedant properties uv.esnih.gov. Beyond this, many scalaranes exhibit significant antimicrobial activity, providing a defense against pathogenic bacteria and fungi mdpi.comuv.esresearchgate.net. This is crucial for preventing infections, especially given that sponges are filter feeders that process vast amounts of seawater containing potentially harmful microbes frontiersin.org.
Several studies have documented the antibacterial properties of scalaranes isolated from sponges like Spongia, Hyrtios, and even from terrestrial mushrooms uv.esnih.gove-opr.org. For example, scalarane derivatives have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis uv.esnih.govacs.org. This broad-spectrum bioactivity underscores their importance as a comprehensive chemical defense system for the sponge.
Table 2: Documented Antimicrobial Activity of Selected Scalarane Sesterterpenoids
| Compound/Extract | Source Organism(s) | Target Microorganism(s) | Reference(s) |
| Scalarane derivatives | Spongia idia | Staphylococcus aureus, Bacillus subtilis | uv.es |
| 12-Deacetyl-18-epi-12-oxoscalaradial | Semisynthetic | Methicillin-resistant Staphylococcus aureus (MRSA) | uv.es |
| Nambiscalarane | Neonothopanus nambi (mushroom) | Bacillus subtilis | nih.gov |
| Scalarane derivatives | Smenospongia sp. | Gram-positive and Gram-negative bacteria | uv.es |
| Heteronemin analogues | Hyrtios erectus | Methicillin-resistant Staphylococcus aureus (MRSA) | researchgate.netacs.org |
Influence on Local Marine Biodiversity
The release of potent chemical compounds like this compound and its relatives can have a significant impact on the structure and biodiversity of the surrounding marine community researchgate.netresearchgate.netacgpubs.orgnih.gov. By deterring predation, sponges can survive and grow to become significant structural components of the reef, providing habitat for a variety of other organisms.
Furthermore, through allelopathy, chemically-defended sponges can outcompete other sessile organisms, such as corals and other sponges, for space researchgate.netresearchgate.net. Studies have shown that crude extracts from sponges can inhibit the growth of competing invertebrates in field assays researchgate.netint-res.com. This chemical competitiveness can directly influence which species can settle and thrive in the immediate vicinity of the sponge, thereby shaping local species composition and biodiversity researchgate.netfrontiersin.org. While the specific impact of this compound on marine biodiversity has not been studied, its role as part of the sponge's chemical defense portfolio suggests it is an active participant in these ecosystem-level processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
